N-(3-bromophenyl)-2-methylbenzamide
Description
N-(3-Bromophenyl)-2-methylbenzamide (CAS: 123862-54-4) is a benzamide derivative characterized by a 2-methylbenzamide backbone substituted with a 3-bromophenyl group. Its molecular formula is C₁₄H₁₂BrNO, with a molecular weight of 290.16 g/mol .
Properties
CAS No. |
123862-54-4 |
|---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
FMDYTDLTFURXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of N-(3-bromophenyl)-2-methylbenzamide, highlighting differences in substituents, synthesis methods, and applications:
Key Comparative Analysis
Anthraquinone-based analogues (e.g., N-(9,10-dioxoanthracenyl)-2-methylbenzamide) exhibit extended conjugation, enabling π-π interactions critical for metal coordination in C–H activation .
Synthetic Efficiency: Acid chloride routes (e.g., 2-methylbenzoyl chloride + amine) generally achieve higher yields (>90%) compared to coupling agents like DCC/DMAP (24% yield in anthraquinone systems) .
Applications in Catalysis: N,O-Bidentate Directing Groups: Anthraquinone-linked benzamides facilitate metal-catalyzed C–H functionalization (e.g., Ru-catalyzed arylation) by forming stable five-membered metallacycles . The bromophenyl variant may exhibit similar behavior but with altered regioselectivity due to bromine’s steric bulk. Triazole-Linked Analogues: Compounds like N-([1-benzyltriazolyl]methyl)-2-methylbenzamide are used in Ru-catalyzed biaryl synthesis, demonstrating the versatility of benzamide derivatives in cross-coupling reactions .
Research Findings and Data
Spectroscopic Characterization
While specific data for this compound are absent, analogous compounds are characterized by:
- 1H/13C NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Thermal and Solubility Properties
- Anthraquinone-linked benzamides exhibit higher melting points (>200°C) due to rigid aromatic stacking .
- Bromine substituents may enhance lipophilicity, impacting solubility in polar solvents .
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